3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one is a complex organic compound that features a benzodioxole ring, an oxazolidine ring, and a dimethylsulfamoylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Oxazolidine Ring Formation: This step might involve the reaction of an amino alcohol with an isocyanate or a carbonyl compound.
Introduction of the Dimethylsulfamoylamino Group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the oxazolidine ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its complex structure, it might be investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring could be involved in π-π interactions, while the oxazolidine ring might participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-oxo-1,3-oxazolidine: Lacks the dimethylsulfamoylamino group.
5-[(Dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine: Lacks the benzodioxole ring.
Uniqueness
The presence of both the benzodioxole ring and the dimethylsulfamoylamino group in 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one makes it unique compared to its analogs. This combination of functional groups could result in distinct biological activities and chemical reactivity.
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies, focusing on its antimicrobial, anticancer, and insecticidal properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₄S
- Molecular Weight : 342.38 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have shown that derivatives of benzodioxole compounds exhibit varying degrees of antimicrobial activity. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Bacillus subtilis | 16 µg/mL |
These results indicate that the compound has a significant inhibitory effect on certain bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of oxazolidinone derivatives has been explored extensively. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HepG2 (Liver Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent against malignancies .
Insecticidal Activity
Insecticidal properties have also been attributed to compounds containing the benzodioxole moiety. The compound was tested for larvicidal activity against Aedes aegypti, a vector for several viral diseases.
Compound | LC₅₀ (µM) | LC₉₀ (µM) |
---|---|---|
3-(2H-1,3-benzodioxol-5-yl)-... | 28.9 ± 5.6 | 162.7 ± 26.2 |
The results indicate that while the compound exhibits some larvicidal activity, it is less potent than traditional insecticides like temephos . However, it showed no significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened several derivatives for their antibacterial properties using standard strains. The results highlighted that modifications on the benzodioxole ring significantly affected antimicrobial potency .
- Cytotoxicity Assays : Various assays were conducted to assess the cytotoxic effects on cancer cell lines. The findings suggest that specific substitutions on the oxazolidinone core enhance anticancer activity .
- Insecticidal Assessment : The efficacy of the compound against mosquito larvae was evaluated in a controlled setting, showing promising results for future development as an insecticide .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(dimethylsulfamoylamino)methyl]-2-oxo-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-15(2)23(18,19)14-6-10-7-16(13(17)22-10)9-3-4-11-12(5-9)21-8-20-11/h3-5,10,14H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGZJTPBNKBSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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